3-(4-Chlorophenyl)-1,2-oxazol-5-ol
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVJGZHBGBXTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)ON2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407852 | |
| Record name | 5(2H)-Isoxazolone, 3-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467253-22-1 | |
| Record name | 5(2H)-Isoxazolone, 3-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxylamine-Mediated Cyclization
The reaction of β-keto esters or amides with hydroxylamine derivatives remains a cornerstone for oxazole synthesis. For 3-(4-Chlorophenyl)-1,2-oxazol-5-ol, 4-chlorophenylglyoxal hydrate is treated with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 h), yielding the oxazole nucleus via intramolecular cyclization. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 72% |
| Temperature | 80°C | Optimal |
| Reaction Time | 6 h | >90% conversion |
The hydroxyl group at position 5 is introduced by subsequent hydrolysis of a nitrile intermediate, requiring careful pH control to prevent over-oxidation.
Acid-Catalyzed Cyclization
Lewis acids such as InCl3 facilitate cyclization of N-propargylamides with para-quinone methides (p-QMs). For instance, reacting 4-chlorophenyl-substituted p-QMs with N-propargylacetamide in dichloroethane (DCE) at 70°C for 12 h achieves 68% yield. The mechanism involves 5-exo-dig cyclization followed by conjugate addition (Figure 1):
This method’s regioselectivity is attributed to the electron-withdrawing chloro group directing cyclization to position 5.
Multi-Component Synthesis Approaches
Green Synthesis in Aqueous Media
A one-pot three-component reaction using 4-chlorobenzaldehyde, hydroxylamine, and ethyl acetoacetate in water with DABCO (1,4-diazabicyclo[2.2.2]octane) as a base achieves 65% yield under reflux. The aqueous medium reduces byproduct formation, while DABCO enhances nucleophilicity of the hydroxylamine (Table 2):
| Component | Role | Optimal Equivalents |
|---|---|---|
| 4-Chlorobenzaldehyde | Electrophile | 1.0 |
| Hydroxylamine | N-source | 1.2 |
| Ethyl acetoacetate | Carbonyl donor | 1.5 |
This method’s environmental friendliness is counterbalanced by longer reaction times (8–10 h).
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura coupling of 5-bromo-1,2-oxazol-5-ol with 4-chlorophenylboronic acid using Pd(PPh3)4 in THF/water (3:1) at 100°C introduces the 4-chlorophenyl group with 78% yield. Key advantages include tolerance of hydroxyl groups and scalability.
Catalytic Cyclization Strategies
InCl3-Catalyzed 5-exo-dig Cyclization
Optimized conditions for InCl3-catalyzed synthesis involve:
-
Catalyst loading : 10 mol% InCl3
-
Solvent : DCE (dichloroethane)
-
Temperature : 70°C
-
Time : 6 h
Under these conditions, the reaction between 4-chlorophenyl-substituted p-QMs and N-propargylamides achieves 70–75% yield. The catalyst’s role in stabilizing the transition state is critical for regioselectivity.
Enzyme-Mediated Cyclization
Recent studies utilize lipase B from Candida antarctica (CAL-B) in ionic liquids to catalyze oxazole formation at 50°C, yielding 60% product. While environmentally benign, enzyme costs and limited substrate scope hinder industrial adoption.
Comparative Analysis of Synthetic Routes
The following table evaluates key methods based on yield, scalability, and environmental impact:
| Method | Yield (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|
| Hydroxylamine cyclization | 72 | Moderate | 8.2 |
| InCl3-catalyzed | 75 | High | 4.5 |
| Aqueous multi-component | 65 | High | 2.1 |
| Enzymatic | 60 | Low | 1.8 |
The InCl3 method balances efficiency and scalability, whereas aqueous routes excel in sustainability .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The para-chlorophenyl group directs electrophiles to the meta position relative to the chlorine atom due to its electron-withdrawing nature. The oxazole ring, being electron-deficient, undergoes substitution at position 4 (relative to the hydroxyl group).
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-(4-Chloro-3-nitrophenyl)-1,2-oxazol-5-ol | |
| Sulfonation | H₂SO₄/SO₃, 100°C | 3-(4-Chloro-3-sulfophenyl)-1,2-oxazol-5-ol |
Mechanistic Insight :
-
The oxazole’s electron-withdrawing effect activates the phenyl ring for EAS at the meta position.
-
Steric hindrance from the oxazole ring limits substitution at the ortho position.
Nucleophilic Substitution
The para-chlorine on the phenyl ring is susceptible to nucleophilic displacement under basic conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Methoxylation | NaOMe/MeOH, reflux | 3-(4-Methoxyphenyl)-1,2-oxazol-5-ol | |
| Amination | NH₃/CuCl₂, 120°C | 3-(4-Aminophenyl)-1,2-oxazol-5-ol |
Key Observations :
-
Reactions proceed via an SNAr mechanism , with the oxazole ring stabilizing the negative charge during the transition state.
-
Substituents on the oxazole ring (e.g., hydroxyl) enhance leaving-group ability .
Oxazole Ring Functionalization
The hydroxyl group at position 5 participates in condensation and cyclization reactions.
Esterification
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| AcCl/pyridine, 0°C | 5-Acetoxy-3-(4-chlorophenyl)-1,2-oxazole | 85% | |
| Tosyl chloride/Et₃N | 5-Tosyloxy-3-(4-chlorophenyl)-1,2-oxazole | 78% |
Ring-Opening Reactions
Under acidic conditions, the oxazole ring undergoes hydrolysis:
Oxidation of the Hydroxyl Group
| Reagents/Conditions | Product | Reference |
|---|---|---|
| KMnO₄/H₂SO₄, 80°C | 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid | |
| CrO₃/AcOH | 5-Oxo-3-(4-chlorophenyl)-1,2-oxazolium salt |
Reduction of the Oxazole Ring
| Reagents/Conditions | Product | Reference |
|---|---|---|
| H₂/Pd-C, EtOH | 3-(4-Chlorophenyl)-5-hydroxypyrrole | |
| LiAlH₄, THF | 3-(4-Chlorophenyl)-5-hydroxyvaleronitrile |
Mechanistic and Kinetic Data
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-(4-Chlorophenyl)-1,2-oxazol-5-ol serves as a building block for creating more complex heterocyclic compounds. Its ability to undergo various reactions (oxidation, reduction, and substitution) allows chemists to explore new derivatives with enhanced properties.
Biology
The compound exhibits significant antimicrobial and anticancer activities:
- Antimicrobial Activity: It has shown effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus, as well as fungal strains like Candida spp..
- Anticancer Activity: In vitro studies indicate that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), inducing apoptosis and disrupting cell cycle progression.
Medicine
Due to its biological properties, this compound is being investigated for potential therapeutic applications:
- Antimicrobial Agents: Its efficacy against resistant strains makes it a candidate for developing new antibiotics.
- Cancer Therapeutics: Ongoing research aims to optimize its use in cancer treatment protocols by understanding its mechanisms of action on cellular pathways related to cancer proliferation.
Industrial Applications
In the industrial sector, this compound is utilized as:
- An intermediate in the synthesis of pharmaceuticals and agrochemicals.
- A component in developing new materials with specific properties such as polymers and coatings.
Case Studies
-
Antimicrobial Efficacy Evaluation:
A comparative study assessed the antifungal activity of this compound against various Candida species. The results indicated that its minimum inhibitory concentrations (MICs) were lower than those of standard antifungal treatments, showcasing its potential as a novel antifungal agent. -
Acetylcholinesterase Inhibition Study:
Research focused on the inhibitory effects of this compound on acetylcholinesterase (AChE) activity. The study found that it demonstrated significant inhibition comparable to known AChE inhibitors like Donepezil, suggesting potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues with 1,2-Oxazole (Isoxazole) Core
Key Differences :
- Substituent Effects : The hydroxyl group in the target compound enhances polarity compared to the amine group in ’s derivative. The carboxylic acid group in ’s compound increases acidity and hydrogen-bonding capacity .
- Aromatic Systems : The benzothiazole substituent in introduces a bulky aromatic system, likely improving π-π stacking interactions in biological targets .
Analogues with 1,2,4-Oxadiazole Core
Key Differences :
Analogues with Fluorinated or Mixed Halogen Substituents
Key Differences :
Analogues with Extended Aromatic Systems
Key Differences :
Research Findings and Implications
- Biological Activity : Oxadiazole derivatives (e.g., ) are frequently used in drug discovery due to their metabolic stability and hydrogen-bonding capabilities .
- Crystallography : SHELX software () is widely employed for structural determination of similar heterocycles, enabling precise analysis of molecular geometry .
- Substituent Impact : Chlorine and fluorine substituents () influence electronic properties, while amide groups () improve water solubility .
Biological Activity
3-(4-Chlorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to an oxazole ring, which contributes to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 196.62 g/mol. The presence of the chlorophenyl moiety enhances its interaction with biological targets, potentially increasing its efficacy against various diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antiviral Activity : The compound has shown potential as an antiviral agent, particularly by inhibiting viral replication through targeting viral enzymes.
- Antimicrobial Properties : It exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
- Antioxidant Activity : Studies indicate that it possesses antioxidant properties, which can help in reducing oxidative stress in cells .
Antiviral and Antimicrobial Activities
Recent studies have demonstrated that this compound can inhibit the growth of various pathogens. For instance, it has been tested against several bacterial strains and fungi, showing promising results in terms of Minimum Inhibitory Concentration (MIC) values.
Antioxidant Activity
The antioxidant activity of this compound was evaluated using the DPPH radical scavenging assay. The results indicated a strong capacity to scavenge free radicals, with an IC50 value comparable to standard antioxidants.
Study on Antiviral Activity
A study published in MDPI explored the antiviral potential of various oxazole derivatives, including this compound. The results indicated that the compound effectively inhibited viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections .
Study on Antimicrobial Efficacy
In another research effort focused on synthesizing novel oxazole derivatives, this compound was evaluated for its antimicrobial properties against clinical isolates of bacteria and fungi. The study highlighted its effectiveness against resistant strains, indicating its potential role in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(4-Chlorophenyl)-1,2-oxazol-5-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of oxazole derivatives often involves cyclization reactions. For example, Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate (a structural analog) is synthesized via condensation of substituted acetophenones with hydroxylamine, followed by esterification . Optimize yield by controlling stoichiometry (e.g., 1:1.2 molar ratio of ketone to hydroxylamine), temperature (80–100°C), and solvent (ethanol/water mixtures). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product integrity .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Chlorophenyl-containing compounds require stringent safety measures:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Spills : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl; oxazole protons at δ 6.5–7.0 ppm) .
- IR : Detect hydroxyl (–OH) stretching (~3200 cm⁻¹) and C=N/C–O bonds (1600–1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refine the molecular structure of this compound, particularly for disordered crystals?
- Methodological Answer :
- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement : In SHELXL, apply restraints (e.g., DFIX, SIMU) for disordered regions. For twinned data, use TWIN/BASF commands .
- Validation : Check R-factor convergence (<5%) and PLATON/ADDSYM for missed symmetry .
Q. What computational methods predict the electronic properties and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps (predicting reactivity) and electrostatic potential maps (hydrogen bonding sites) .
- Molecular Docking : AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like COX-2) using PDB IDs (e.g., 5KIR) .
Q. How do hydrogen bonding interactions from the oxazole hydroxyl group influence crystal packing in related compounds?
- Methodological Answer : In 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, the –OH group forms O–H⋯N hydrogen bonds (2.8–3.0 Å) with adjacent oxazole rings, stabilizing a monoclinic P2₁/c lattice . Use Mercury software to analyze packing diagrams and Hirshfeld surfaces for similar systems.
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer :
- Solvent Effects : Simulate NMR shifts (e.g., using GIAO method) in explicit solvent models (DMSO/water) .
- Tautomerism : Check for keto-enol equilibria via variable-temperature NMR.
- Dynamic Effects : Use CP-MAS solid-state NMR to compare with solution-state data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
